Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine
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Overview
Description
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine is a complex organic compound featuring a thiazolidine ring, a piperidine ring, and a dimethylamine group. The thiazolidine ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then be further reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine involves its interaction with molecular targets, such as enzymes and receptors. The thiazolidine ring can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring can have comparable chemical properties and applications.
Dimethylamine derivatives: These compounds contain the dimethylamine group and can undergo similar chemical reactions.
Uniqueness
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both thiazolidine and piperidine rings, along with the dimethylamine group, allows for a wide range of interactions and applications that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C12H23N3OS |
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Molecular Weight |
257.40 g/mol |
IUPAC Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone |
InChI |
InChI=1S/C12H23N3OS/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
HNCIJEBJMLIGAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2CSCN2 |
Origin of Product |
United States |
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